tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate
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Overview
Description
tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a difluoroethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate typically involves the esterification of 3-bromo-4-(2,2-difluoroethoxy)benzoic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or a base catalyst like p-toluenesulfonic acid. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and catalyst concentration. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromo group in tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted benzoates.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which is useful in the synthesis of more complex organic molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts, boronic acids, and bases such as potassium phosphate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted benzoate, while Suzuki-Miyaura coupling would result in a biaryl compound .
Scientific Research Applications
Chemistry: tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in the development of pharmaceuticals, agrochemicals, and materials science.
Biology and Medicine: In biological research, this compound can be used to study the effects of difluoroethoxy and bromo substituents on biological activity. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate depends on its specific application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution and coupling reactions. The difluoroethoxy group can influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound .
Comparison with Similar Compounds
- tert-Butyl 4-bromo-3-(2,2-difluoroethoxy)-2-fluorobenzoate
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate
- tert-Butyl bromoacetate
Comparison:
- tert-Butyl 4-bromo-3-(2,2-difluoroethoxy)-2-fluorobenzoate has an additional fluorine atom, which can further influence its reactivity and biological activity .
- tert-Butyl 4-bromo-2-(trifluoromethoxy)benzoate contains a trifluoromethoxy group instead of a difluoroethoxy group, which may result in different electronic and steric effects .
- tert-Butyl bromoacetate is a simpler compound with a bromoacetate group, commonly used as a building block in organic synthesis .
The uniqueness of tert-Butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate lies in its specific combination of substituents, which provides a balance of reactivity and stability, making it a versatile compound for various applications.
Properties
IUPAC Name |
tert-butyl 3-bromo-4-(2,2-difluoroethoxy)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF2O3/c1-13(2,3)19-12(17)8-4-5-10(9(14)6-8)18-7-11(15)16/h4-6,11H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUNKGNHZIVTRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)OCC(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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